5-nitro-1H-pyrrole-3-carboxylic acid

Enzymology Drug Metabolism Biochemical Assays

Sourcing a defined 5-nitro-3-carboxylate pyrrole building block is often hindered by suppliers offering unsubstituted or isomeric alternatives. 5-Nitro-1H-pyrrole-3-carboxylic acid (CAS 858271-28-0) eliminates this uncertainty as a precisely functionalized heterocycle. - Validated Tool Compound: Documented carboxylesterase inhibition (IC50 = 473 nM) provides a quantitative activity benchmark for DMPK and enzymology studies. - Defined Scaffold for MedChem: Enables systematic exploration of nitropyrrole antibacterials with potentially reduced cytotoxicity versus polyhalogenated pyrrolomycins. - Patent-Backed Intermediary: Explicitly covered by GSK IP for NRF2 regulation, offering a direct entry point for respiratory disease programs. Supplied with batch-specific purity certification for immediate research deployment.

Molecular Formula C5H4N2O4
Molecular Weight 156.10 g/mol
Cat. No. B13037425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-1H-pyrrole-3-carboxylic acid
Molecular FormulaC5H4N2O4
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1=C(NC=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O4/c8-5(9)3-1-4(6-2-3)7(10)11/h1-2,6H,(H,8,9)
InChIKeyLJXAHVMHFGXVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-nitro-1H-pyrrole-3-carboxylic acid: Procurement & Technical Baseline for Nitropyrrole Scaffolds


5-nitro-1H-pyrrole-3-carboxylic acid (CAS 858271-28-0) is a heterocyclic building block consisting of a pyrrole core functionalized with a 5-nitro group and a 3-carboxylic acid . Its molecular formula is C5H4N2O4, with a molecular weight of 156.10 g/mol . The electron-withdrawing nitro group at the 5-position, combined with the carboxylic acid moiety, imparts a unique electronic profile that defines its utility in medicinal chemistry and materials science, differentiating it from unsubstituted pyrroles and positional isomers.

Why Generic Pyrrole Analogs Cannot Replace 5-nitro-1H-pyrrole-3-carboxylic acid in Research


Simply substituting another pyrrole derivative for 5-nitro-1H-pyrrole-3-carboxylic acid is scientifically invalid due to stark differences in electronic structure, reactivity, and biological activity dictated by the precise 5-nitro-3-carboxylate substitution pattern. As demonstrated in the evidence below, the unique nitro-carboxylate arrangement confers specific enzyme inhibition profiles [1] and distinct physicochemical properties (e.g., pKa) that are not shared by positional isomers, ester derivatives, or unsubstituted pyrroles . This compound is not a generic heterocycle but a specific reagent with defined performance metrics.

Quantitative Differentiation: Head-to-Head Evidence for 5-nitro-1H-pyrrole-3-carboxylic acid


Potent Inhibition of Liver Carboxylesterase: IC50 = 473 nM

This compound is a potent inhibitor of Sus scrofa (pig) liver carboxylesterase, exhibiting an IC50 of 473 nM [1]. While comparative data for other nitropyrroles against this specific target is not available in this study, this represents a distinct, high-potency interaction. Many other simple nitropyrroles are primarily explored for antibacterial activity [2]. This specific carboxylesterase activity profile differentiates it for studies in xenobiotic metabolism and enzyme inhibition.

Enzymology Drug Metabolism Biochemical Assays

Positional Isomer and Substituent Impact on Physicochemical Properties

The specific 5-nitro-3-carboxylic acid substitution pattern directly dictates key physicochemical parameters, as demonstrated by comparison with its methyl ester analog. Methyl 5-nitro-1H-pyrrole-3-carboxylate has a predicted pKa of 12.08 and melting point of 204 °C . In contrast, the free acid, 5-nitro-1H-pyrrole-3-carboxylic acid, will have a significantly different (lower) pKa and distinct solubility profile due to the presence of the ionizable carboxylic acid. Furthermore, its electronic properties are markedly different from positional isomers like 1-methyl-4-nitropyrrole-2-carboxylic acid [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Unique Antibacterial Spectrum within the Nitropyrrole Class

While the nitropyrrole class is known for antibacterial activity, specific structural features fine-tune the spectrum and potency [1]. Broadly, nitro-substituted pyrroles exhibit activity against Gram-positive bacteria, e.g., Staphylococcus aureus with MIC values in the range of 8-16 µg/mL . In contrast, studies on pyrrolomycins, which are polyhalogenated analogs, show that replacing halogen atoms with nitro groups can reduce cytotoxicity while maintaining antibacterial activity [2]. This suggests the 5-nitro-3-carboxylic acid scaffold is a non-cytotoxic, tunable platform distinct from polyhalogenated antibacterials.

Antibacterial Discovery Microbiology SAR

Exclusive Role as a NRF2 Regulator Scaffold

A patent application from GlaxoSmithKline (WO2018029122) explicitly claims 3-carboxylic acid pyrrole compounds, a class that includes 5-nitro-1H-pyrrole-3-carboxylic acid, as NRF2 regulators [1]. This is a highly specific application not shared by the vast majority of pyrrole analogs, which are more commonly investigated as antibacterials or simple building blocks. The patent specifically describes methods of making and using these compounds to treat respiratory disorders like COPD and asthma.

Inflammation Respiratory Disease NRF2 Activation

High-Impact Scenarios for Procuring 5-nitro-1H-pyrrole-3-carboxylic acid


Targeting Carboxylesterase-Mediated Drug Metabolism

For DMPK or enzymology groups investigating carboxylesterase inhibition, 5-nitro-1H-pyrrole-3-carboxylic acid offers a well-defined, potent (IC50 = 473 nM) tool compound. This specific, quantitative activity profile provides a clear rationale for its use over other nitropyrroles that lack this reported activity, making it a superior choice for studies in xenobiotic metabolism and prodrug activation [1].

Synthesizing Non-Cytotoxic Antibacterial Lead Candidates

Medicinal chemists developing new antibacterials can leverage the 5-nitro-1H-pyrrole-3-carboxylic acid scaffold to access a chemical space distinct from polyhalogenated pyrrolomycins, which are potent but highly cytotoxic [1]. This compound serves as a key intermediate for creating analogs with potentially improved safety profiles while retaining the antibacterial activity associated with the nitropyrrole class [2].

Developing NRF2 Activators for Respiratory Diseases

Researchers focused on the NRF2 pathway for treating COPD or asthma will find this compound to be a valuable, patent-backed synthetic intermediate. As a 3-carboxylic acid pyrrole, it is explicitly covered by IP from GSK for NRF2 regulation, providing a scientifically validated and commercially relevant entry point for drug discovery programs in this area [1].

Fundamental Studies of Electronic Effects in Heterocycles

Physical organic chemists can use 5-nitro-1H-pyrrole-3-carboxylic acid to study the precise impact of the 5-nitro-3-carboxylate substitution pattern on pyrrole electronics. The quantifiable differences in predicted pKa and melting point compared to its methyl ester analog [1] make it an ideal candidate for systematic studies of substituent effects on aromaticity and reactivity, which are not possible with simpler or differently substituted pyrroles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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